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Compound of Interest

Compound Name: 4-Quinoxalin-2-ylphenol

Cat. No.: B378025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
heterocyclic compound 4-Quinoxalin-2-ylphenol. Due to the limited availability of a complete
public dataset for this specific molecule, this guide presents expected spectroscopic values
derived from data on closely related quinoxaline and phenol derivatives, alongside detailed
experimental protocols for acquiring such data. This document is intended to serve as a
valuable resource for the characterization and analysis of 4-Quinoxalin-2-ylphenol and similar
compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 4-Quinoxalin-2-
ylphenol. These values are based on the analysis of similar compounds and established
spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data for 4-Quinoxalin-2-ylphenol
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
~9.5-10.0 S 1H Phenolic -OH
~9.2 S 1H H-3 (Quinoxaline ring)
H-5, H-8 (Quinoxaline
~8.1-8.3 m 2H _
ring)
H-6, H-7 (Quinoxaline
~7.8-8.0 m 2H _
ring)
H-2', H-6' (Phenolic
~8.0 d 2H .
ring)
H-3', H-5' (Phenolic
~7.0 d 2H

ring)

Note: The exact chemical shifts are dependent on the solvent and concentration used. The

phenolic proton signal may be broad and its chemical shift can vary significantly.[1]

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Quinoxalin-2-ylphenol
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Chemical Shift (8) ppm Assighment

~160 C-4' (Phenolic ring, C-OH)
~152 C-2 (Quinoxaline ring)
~145 C-8a (Quinoxaline ring)
~142 C-3 (Quinoxaline ring)
~141 C-4a (Quinoxaline ring)
~131 C-6, C-7 (Quinoxaline ring)
~130 C-2', C-6' (Phenolic ring)
~129 C-5, C-8 (Quinoxaline ring)
~128 C-1' (Phenolic ring)

~116 C-3', C-5' (Phenolic ring)

Note: Aromatic carbon signals typically appear in the 120-170 ppm range. The specific
assignments are predictive.[2][3][4][5][6]

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for 4-Quinoxalin-2-ylphenol

Wavenumber (cm~?) Intensity Assignment

O-H stretch (phenolic, H-

3550 - 3200 Strong, Broad

bonded)
3100 - 3000 Medium C-H stretch (aromatic)
1620 - 1580 Medium C=N stretch (quinoxaline ring)
1600 - 1450 Medium to Strong C=C stretch (aromatic rings)
~1220 Strong C-O stretch (phenol)

C-H out-of-plane bend
900 - 675 Strong

(aromatic)

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromaticity/15.07%3A_Spectroscopy_of_Aromatic_Compounds
https://www.researchgate.net/file.PostFileLoader.html?id=54be98fed039b1875d8b45e7&assetKey=AS%3A273676291772416%401442260920395
https://pubs.rsc.org/en/content/articlelanding/1982/p1/p19820000357
https://www.che.hw.ac.uk/teaching/cheak2/Labapp3/files/13C-NMR-Handout.pdf
https://docbrown.info/page06/spectra2/phenol-nmr13c.htm
https://www.benchchem.com/product/b378025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b378025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: The appearance of a broad O-H band is characteristic of phenols. The fingerprint region
(below 1500 cm~1) will contain a complex pattern of bands unique to the molecule.[7][8][9][10]
[11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for 4-Quinoxalin-2-ylphenol

m/z Relative Intensity Assighment

222 High [M]* (Molecular lon)
194 Moderate [M-COJ*

129 Moderate [Quinoxaline]* fragment

Further fragmentation of

102 Moderate ) o
quinoxaline ring

77 Moderate [CeHs]* fragment

Note: The molecular weight of 4-Quinoxalin-2-ylphenol (C14H10N20) is 222.24 g/mol . The
fragmentation pattern is predicted based on the stable quinoxaline and phenol moieties.[12][13]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the

spectroscopic data presented above.

Synthesis of 4-Quinoxalin-2-ylphenol

A common and effective method for the synthesis of quinoxaline derivatives is the
condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[14]

Materials:
¢ o-phenylenediamine

» 4-hydroxy-a-oxo-benzeneacetaldehyde (or a suitable precursor)
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o Ethanol or Acetic Acid (solvent)
e Acid catalyst (e.g., a few drops of HCI or acetic acid, optional)
Procedure:

o Dissolve equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound in a
suitable solvent (e.g., ethanol) in a round-bottom flask.

e Add a catalytic amount of acid if required.

o Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction
progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
e The product may precipitate out of the solution. If so, collect the solid by filtration.
« If the product does not precipitate, remove the solvent under reduced pressure.

» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain
pure 4-Quinoxalin-2-ylphenol.

NMR Spectroscopy
Instrumentation:
e A 300 MHz or higher field NMR spectrometer.

Sample Preparation:[15]

o Accurately weigh 5-10 mg of the purified 4-Quinoxalin-2-ylphenol for *H NMR, and 20-50
mg for 33C NMR.

e Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-ds or
CDCIs) in a clean, dry NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
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o Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.
Data Acquisition:
 Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
homogeneity.

e Acquire the *H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to
achieve a good signal-to-noise ratio.

e Acquire the proton-decoupled 3C NMR spectrum. A larger number of scans will be required
compared to the *H spectrum.

FT-IR Spectroscopy

Instrumentation:

o A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation (ATR Method):[16][17][18][19][20]

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of the solid 4-Quinoxalin-2-ylphenol powder directly onto the ATR
crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
o Collect a background spectrum of the empty, clean ATR crystal.

e Collect the sample spectrum.
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e The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation:

o A mass spectrometer, for example, one with an Electron lonization (El) or Electrospray
lonization (ESI) source.

Sample Preparation:
e For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.

o For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent
(e.g., methanol or acetonitrile). The solution can then be infused directly into the ion source.

Data Acquisition:[21][22]

Introduce the sample into the ion source.

e In El mode, the sample is vaporized and bombarded with a high-energy electron beam
(typically 70 eV).

e In ESI mode, a high voltage is applied to the liquid sample to generate an aerosol of charged
droplets.

e The resulting ions are accelerated into the mass analyzer, where they are separated based
on their mass-to-charge (m/z) ratio.

e A mass spectrum is generated by plotting the relative abundance of ions as a function of
their m/z ratio.

Visualization
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Experimental Workflow: Synthesis of a Quinoxaline
Derivative

The following diagram illustrates a generalized workflow for the synthesis and purification of a

guinoxaline derivative, such as 4-Quinoxalin-2-ylphenol.
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Caption: Generalized workflow for the synthesis and analysis of 4-Quinoxalin-2-ylphenol.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b378025?utm_src=pdf-body-img
https://www.benchchem.com/product/b378025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b378025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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